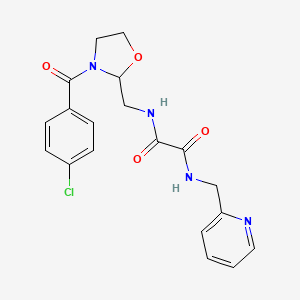![molecular formula C23H20Cl2N2O B2383950 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone CAS No. 860785-21-3](/img/structure/B2383950.png)
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone (DC-Ind-Mep) is a small organic molecule that has been used in a variety of scientific research applications. It is a member of the pyridinone family of compounds and has a unique structure that allows it to interact with several biochemical and physiological pathways. DC-Ind-Mep has been used to study a variety of biological processes, including drug metabolism, apoptosis, and immune responses. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DC-Ind-Mep research.
科学研究应用
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has been used in a variety of scientific research applications, including drug metabolism, apoptosis, and immune responses. It has been used to study the effects of drugs on cytochrome P450 enzymes, which are important for drug metabolism. It has also been used to study the effects of apoptosis-inducing agents on cell death pathways. Additionally, it has been used to study the effects of immune-modulating agents on the immune system.
作用机制
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone acts as a modulator of various biochemical and physiological pathways. It binds to several cytochrome P450 enzymes, which are important for drug metabolism, and it also binds to several apoptosis-inducing agents, which can cause cell death. Additionally, it binds to several immune-modulating agents, which can affect the immune system.
Biochemical and Physiological Effects
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has been shown to have several biochemical and physiological effects. It has been shown to modulate cytochrome P450 enzymes, which are important for drug metabolism. It has also been shown to modulate apoptosis-inducing agents, which can cause cell death. Additionally, it has been shown to modulate immune-modulating agents, which can affect the immune system.
实验室实验的优点和局限性
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, it is relatively stable, which makes it easier to store and transport. However, it is also relatively expensive, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in some experiments.
未来方向
There are several potential future directions for 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone research. One potential direction is to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on other biochemical and physiological pathways, such as inflammation, cell growth and differentiation, and oxidative stress. Additionally, further research could be done to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on drug metabolism, apoptosis, and immune-modulating agents. Additionally, further research could be done to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on drug side effects and drug interactions. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone.
合成方法
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone is synthesized by a two-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzyl chloride with 1-indole-3-ethanol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2,6-dichlorobenzyl)-1-indole-3-ethanol. The second step involves the reaction of the intermediate with 2-methyl-4(1H)-pyridinone in the presence of a base, such as sodium hydroxide, to form the final product, 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone.
属性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[2-(1H-indol-3-yl)ethyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-15-18(13-19-20(24)6-4-7-21(19)25)23(28)10-12-27(15)11-9-16-14-26-22-8-3-2-5-17(16)22/h2-8,10,12,14,26H,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMADCKYFXLGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CNC3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

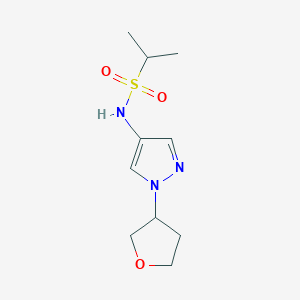
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
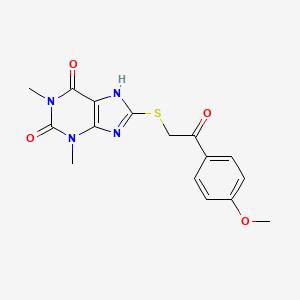
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
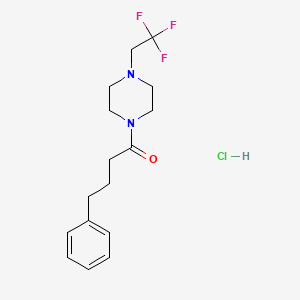
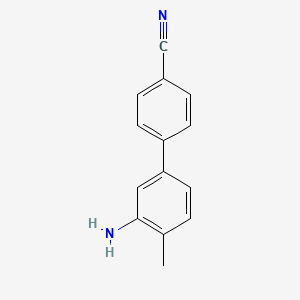
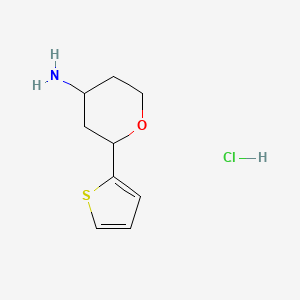
![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)
![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

